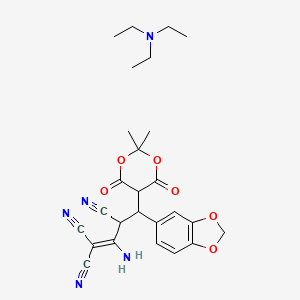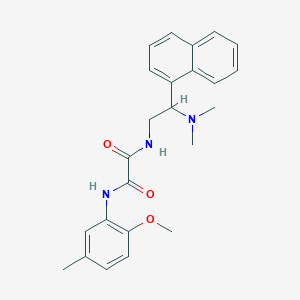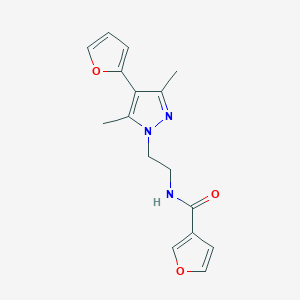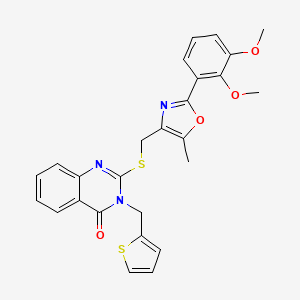
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2-(((2-(2,3-dimethoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-3-(thiophen-2-ylmethyl)quinazolin-4(3H)-one is a useful research compound. Its molecular formula is C26H23N3O4S2 and its molecular weight is 505.61. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Biological Activity
Quinazolinone derivatives are synthesized through various chemical reactions, contributing to the exploration of their biological activities. For instance, the synthesis of novel quinazolin-4(3H)-ones derivatives has been investigated for their potential as H1-antihistaminic agents, showcasing significant protection against histamine-induced bronchospasm in animal models, with some compounds demonstrating minimal sedative effects compared to standard treatments (Alagarsamy & Parthiban, 2013). Similarly, other studies have focused on the antitumor activity of quinazolinone analogues, revealing broad-spectrum antitumor effects and highlighting specific compounds' selective activity towards various cancer cell lines, underlining their therapeutic potential (Al-Suwaidan et al., 2016).
Antimicrobial and Antitubercular Applications
Quinazolin-4(3H)-ones have also been found to exhibit significant antimicrobial and antitubercular activities. Studies have reported the synthesis of quinazolinone hybrids showing potent antibacterial action, with some derivatives being effective against Mycobacterium tuberculosis, indicating their potential as anti-tubercular agents (Nagaladinne et al., 2020).
Antioxidant and Cytotoxic Activities
Furthermore, the development of hybrid molecules incorporating quinazolin-4(3H)-one has shown promising antiradical and antioxidant activities, as well as cytotoxic effects against various cancerous cell lines. These findings suggest the compound's role in developing new therapeutic agents with enhanced biological activities (Pele et al., 2022).
Properties
IUPAC Name |
2-[[2-(2,3-dimethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methylsulfanyl]-3-(thiophen-2-ylmethyl)quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23N3O4S2/c1-16-21(27-24(33-16)19-10-6-12-22(31-2)23(19)32-3)15-35-26-28-20-11-5-4-9-18(20)25(30)29(26)14-17-8-7-13-34-17/h4-13H,14-15H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZOBHVVNSYNDBG-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(O1)C2=C(C(=CC=C2)OC)OC)CSC3=NC4=CC=CC=C4C(=O)N3CC5=CC=CS5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23N3O4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
505.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[(2-bromophenyl)methyl]cyclopropanamine](/img/structure/B2375086.png)
![2-(4-methylphenoxy)-N-[2-(4-methylphenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]acetamide](/img/structure/B2375088.png)
![Tert-butyl 4-{4-[5-(3,4-dichlorophenyl)-1,2,4-oxadiazol-3-yl]phenyl}piperazine-1-carboxylate](/img/structure/B2375089.png)
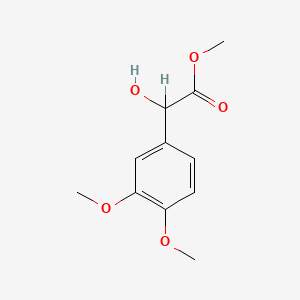
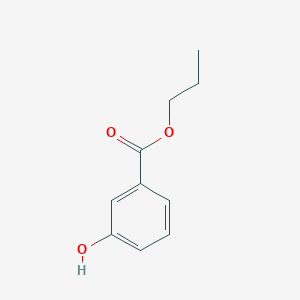
![{[1,2,4]Triazolo[1,5-a]pyridin-5-yl}methanol](/img/structure/B2375094.png)
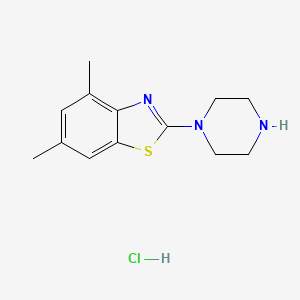
![3-[(3,4-dichlorophenyl)methyl]-9-(3-methoxyphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2375099.png)
![3-[[(2S)-2-Amino-4-methylsulfanylbutanoyl]amino]propanoic acid;hydrochloride](/img/structure/B2375102.png)
![6-[4-(6,7-Dihydro-5H-cyclopenta[c]pyridazin-3-yloxymethyl)piperidin-1-yl]-3-methylpyrimidin-4-one](/img/structure/B2375103.png)
![ethyl 2-{[(5-chloro-1,3-dimethyl-1H-pyrazol-4-yl)carbonyl]amino}acetate](/img/structure/B2375104.png)
